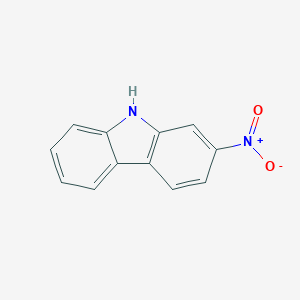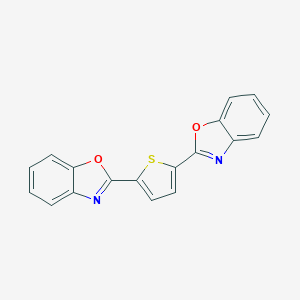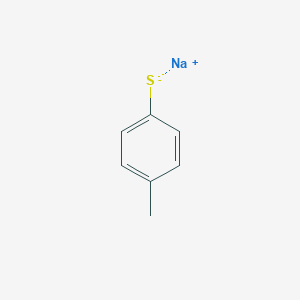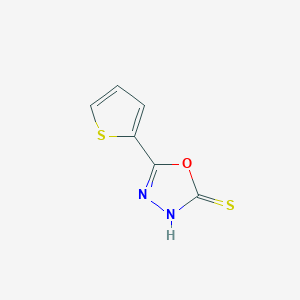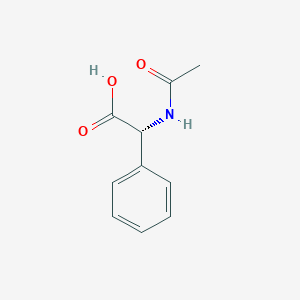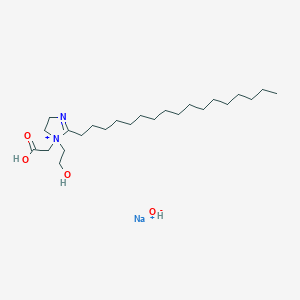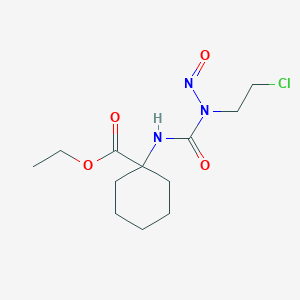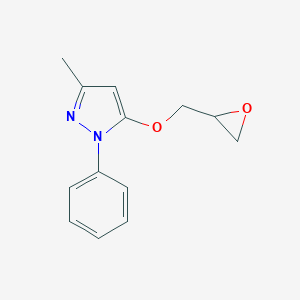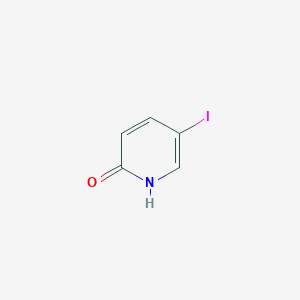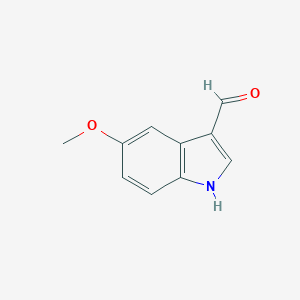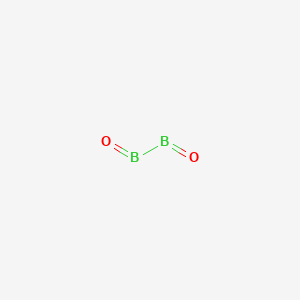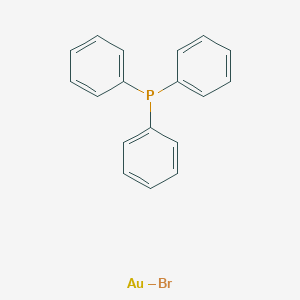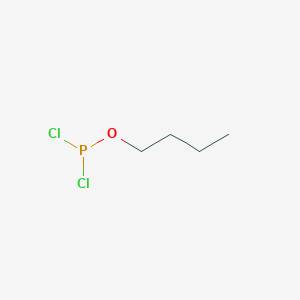
Butyldichlorophosphite
Vue d'ensemble
Description
“Butyldichlorophosphite” is a chemical compound with the molecular formula C4H9Cl2OP . It is used in various industrial and scientific research .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, electron diffraction, and computational methods . Unfortunately, specific details about the molecular structure analysis of “Butyldichlorophosphite” are not available in the search results.
Applications De Recherche Scientifique
Synthesis of 1-Oxo-1-Chlorophospholenes : Butyldichlorophosphite interacts with divinyl to form phospholene-3, and when mixed with phosphorus trichloride, it produces a mixture of isomers, phospholene-2, and phospholene-3 (Arbuzov, Vizel, Samitov, & Tarenko, 1967).
Use in Asymmetric Conjugate Addition Reactions : In the synthesis of P-chiral o-phosphinophenol, a P/O hybrid ligand, Butyldichlorophosphite is used to achieve high enantioselectivity in Cu-catalyzed asymmetric conjugate addition of diethylzinc to acyclic enones (Takahashi, Yamamoto, Katagiri, Danjo, Yamaguchi, & Imamoto, 2005).
Inhibiting Phospholipase D Activity : The signaling enzyme phospholipase D (PLD) and its product, phosphatidic acid (PA), are implicated in various biological processes. Butyldichlorophosphite derivatives like 5-fluoro-2-indolyl des-chlorohalopemide (FIPI) inhibit PLD activity, impacting cell spreading and chemotaxis (Su, Yeku, Olepu, Genna, Park, Ren, Du, Gelb, Morris, & Frohman, 2009).
Pharmaceutical Applications : Butyldichlorophosphite is used in the synthesis of butein and its derivatives, which show significant therapeutic potential against various diseases due to their antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective effects (Padmavathi, Roy, Bordoloi, Arfuso, Mishra, Sethi, Bishayee, & Kunnumakkara, 2017).
Neuroprotective Potential : Butyldichlorophosphite derivatives like 3-N-Butylphthalide (NBP) have significant neuroprotective effects and are used in the management of stroke and various neurological disorders (Abdoulaye & Guo, 2016).
Development of Transdermal Patches : In the development of transdermal patches for medications like alendronate, Butyldichlorophosphite derivatives are used to enhance drug delivery and treatment efficacy (Kusamori, Katsumi, Abe, Ueda, Sakai, Hayashi, Hirai, Quan, Kamiyama, Sakane, & Yamamoto, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
butoxy(dichloro)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2OP/c1-2-3-4-7-8(5)6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRYMPHSJMTKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382876 | |
| Record name | butyldichlorophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyldichlorophosphite | |
CAS RN |
10496-13-6 | |
| Record name | butyldichlorophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
